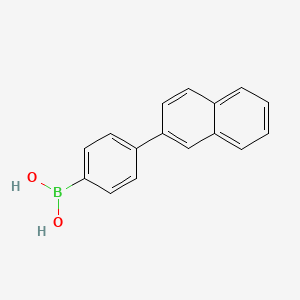

4-(2-Naphthyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-naphthalen-2-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BO2/c18-17(19)16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQAKBYFBIWELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670208 | |

| Record name | [4-(Naphthalen-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918655-03-5 | |

| Record name | [4-(Naphthalen-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Naphthyl)phenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Naphthyl)phenylboronic Acid

This guide provides an in-depth overview of 4-(2-Naphthyl)phenylboronic acid, a versatile building block in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C16H13BO2 | [1][2][3][4] |

| Molecular Weight | 248.08 g/mol | [1][2] |

| CAS Number | 918655-03-5 | [1] |

| Density | 1.2±0.1 g/cm³ | [1] |

| Boiling Point | 463.0±48.0 °C at 760 mmHg | [1] |

| Acidity (pKa) | 8.58±0.16 (Predicted) | [2] |

Synthetic Protocols

This compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry for creating carbon-carbon bonds.[5][6] The following protocols are illustrative of its preparation.

Protocol 1: Two-Step Synthesis from 2-Naphthylboronate and 1,4-Dibromobenzene

Step 1: Synthesis of 2-(4-bromophenyl)-naphthalene [2]

-

Under an argon atmosphere, dissolve 10.5 g of 2-naphthylboronate and 17.5 g of 1,4-dibromobenzene in 250 ml of dimethoxyethane in a 500 ml flask.

-

Heat the mixture to 80 °C.

-

Add 250 ml of distilled water and 30 g of sodium carbonate.

-

Add 2 g of tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

-

After 3 hours, extract the reaction solution with toluene in a separatory funnel.

-

Purify the product using silica gel chromatography to yield 2-(4-bromophenyl)-naphthalene as white crystals.

Step 2: Synthesis of this compound [2]

-

In a 1 L flask under an argon atmosphere, add 10 g of the 2-(4-bromophenyl)-naphthalene obtained in Step 1 and 500 ml of dehydrated tetrahydrofuran.

-

Cool the mixture to -60°C and add 22 ml of a 1.6 M n-butyllithium/hexane solution dropwise over 30 minutes.

-

After an additional 30 minutes, add 7 g of triisopropyl borate.

-

Allow the reaction to proceed overnight at varying temperatures.

-

Quench the reaction by adding 100 ml of water dropwise.

-

Extract the product with 2 liters of toluene.

-

Concentrate the organic layer, recrystallize, filter, and dry the product to obtain this compound.

Protocol 2: One-Pot Synthesis[2]

-

Combine 2-naphthylboronic acid (157 g, 554 mmol), 1-bromo-4-iodobenzene (100 g, 581.7 mmol), Pd(PPh3)4 (13 g, 11.08 mmol), and Na2CO3 (150 g, 1.385 mol) in a mixture of toluene (3.5 L), ethanol (0.7 L), and distilled water (0.7 L).

-

Stir the reaction mixture at 90°C for 3 hours to yield 2-(4-bromophenyl)naphthalene.

-

In a separate 300ml three-neck flask under a nitrogen atmosphere, dissolve 5.0g of the 2-(4-bromophenyl)naphthalene in 100 ml of tetrahydrofuran (THF).

-

Cool the solution to -78°C and stir for 20 minutes.

-

Add 13 ml of a 1.7 M hexane solution of n-butyllithium (n-BuLi) dropwise and stir at -78°C for 2 hours.

Applications in Drug Development

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties.[7] They are utilized as building blocks for the synthesis of complex organic molecules, including active pharmaceutical ingredients.[7] Phenylboronic acid (PBA)-based compounds have been explored for targeted drug delivery, particularly in cancer therapy, due to their affinity for sialic acid residues that are often overexpressed on the surface of cancer cells.[8] This interaction allows for the specific delivery of therapeutic agents to tumor sites. Furthermore, PBA-functionalized nanoparticles have been developed for the delivery of various drugs.[9]

Suzuki-Miyaura Coupling: A Key Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like this compound) and an organohalide or triflate.[5][6] This reaction is fundamental for the synthesis of biaryls, styrenes, and polyolefins.[6] The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. This compound | CAS#:918655-03-5 | Chemsrc [chemsrc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. PubChemLite - this compound (C16H13BO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data and Experimental Protocols for 4-(2-Naphthyl)phenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and experimental protocols related to 4-(2-Naphthyl)phenylboronic acid, a valuable building block in organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with methodologies for its synthesis and analysis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables outline the expected chemical shifts for the ¹H and ¹³C nuclei in this compound. The data presented for a similar compound, a boronic ester of a substituted naphthalene, provides a valuable reference for the expected spectral features.[1]

Table 1: ¹H NMR Spectral Data

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic H (Naphthyl & Phenyl) | 7.30 - 8.20 | Multiplet | - |

| B(OH)₂ | 8.0 - 8.5 | Singlet (broad) | - |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broad singlet for the boronic acid protons is due to exchange with residual water.

Table 2: ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ) ppm |

| Aromatic C | 120 - 145 |

| C-B (ipso-carbon) | ~130 (often not observed) |

Note: The carbon atom attached to the boron atom (ipso-carbon) often exhibits a weak or unobservable signal in ¹³C NMR spectra due to quadrupolar relaxation.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed in Table 3.

Table 3: FT-IR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| B-O stretch | 1310 - 1380 | Strong |

| O-H bend | 1150 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented in Table 4.[2]

Table 4: Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 249.1081 |

| [M+Na]⁺ | 271.0900 |

| [M+NH₄]⁺ | 266.1347 |

| [M-H]⁻ | 247.0936 |

Experimental Protocols

This section outlines the methodologies for the synthesis of this compound and the acquisition of its spectral data.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

-

Reactants:

-

4-Bromophenylboronic acid

-

2-Naphthylboronic acid or a suitable naphthalene derivative (e.g., 2-bromonaphthalene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

-

-

Procedure: a. To a reaction vessel, add 4-bromophenylboronic acid (1 equivalent), 2-naphthylboronic acid (1.1 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents). b. The vessel is purged with an inert gas (e.g., Argon or Nitrogen). c. Degassed solvent is added to the reaction mixture. d. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. e. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature. f. The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). g. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. h. The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.

Spectral Data Acquisition

NMR Spectroscopy

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrument: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration and introduced into the mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode to observe the different adducts.

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

References

A Technical Guide to the Solubility of 4-(2-Naphthyl)phenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(2-Naphthyl)phenylboronic acid in common organic solvents. While specific quantitative public data for this compound is limited, this document extrapolates expected solubility trends based on the known behavior of structurally similar arylboronic acids. Detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is an organoboron compound with the molecular formula C₁₆H₁₃BO₂.[1][2] It is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are common motifs in pharmaceuticals and advanced materials. An understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and for formulation in drug development processes.

Boronic acids are known to be mild Lewis acids that are generally stable and easy to handle.[3] However, they can undergo dehydration to form cyclic trimeric anhydrides called boroxines.[4][5] This equilibrium between the acid and the boroxine can influence solubility behavior. Product specifications for this compound often indicate that it may contain varying amounts of its anhydride.[6]

Expected Solubility Profile

Phenylboronic acid, a structurally similar but smaller molecule, is soluble in most polar organic solvents but poorly soluble in hexanes.[3] It demonstrates high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons like methylcyclohexane.[5][7][8] It is expected that this compound will follow a similar trend.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Hydrocarbons | Hexane, Methylcyclohexane | Very Low | The nonpolar nature of these solvents is incompatible with the polar boronic acid group. Studies on phenylboronic acid show very low solubility in methylcyclohexane.[5][7][9] |

| Haloalkanes | Dichloromethane, Chloroform | Moderate | These solvents have intermediate polarity. Phenylboronic acid shows moderate solubility in chloroform.[5][7][8] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dipropyl ether | High | Ethers can act as hydrogen bond acceptors. Phenylboronic acid exhibits high solubility in ethers like dipropyl ether.[5][7][8] |

| Ketones | Acetone, 3-Pentanone | High | Ketones are polar aprotic solvents that can engage in hydrogen bonding. Phenylboronic acid has high solubility in acetone and 3-pentanone.[5][7][8][9] |

| Alcohols | Methanol, Ethanol | High to Very High | Alcohols are polar protic solvents that can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the polar boronic acid group. Phenylboronic acid is soluble in ethanol.[3] |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Very High | These highly polar solvents are generally excellent solvents for a wide range of organic compounds. A stock solution of a similar compound, allenylboronic acid, is noted to be prepared in DMSO.[10] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, experimental determination of solubility is essential. The following are standard methodologies for this purpose.

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[10]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure saturation.[10]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to separate the solid from the saturated solution.

-

Sample Analysis: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or mol/L.

This high-throughput method is often used in early drug discovery to determine the solubility of a compound from a concentrated stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound, for example, 10 mM in 100% dimethyl sulfoxide (DMSO).[10]

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with the chosen organic solvent to create a range of concentrations.[10]

-

Precipitation Monitoring: Incubate the microplate at a constant temperature and monitor for the appearance of a precipitate over time. This can be done visually or using an automated plate reader that measures light scattering (nephelometry) or turbidity.

-

Determination of Kinetic Solubility: The kinetic solubility is the highest concentration at which no precipitate is observed.

This method involves observing the temperature at which a solid completely dissolves in a solvent at a known concentration.[4][9]

Methodology:

-

Sample Preparation: Prepare a mixture of this compound and the chosen organic solvent with a precisely known composition in a sealed container.

-

Controlled Heating: Heat the mixture at a constant, slow rate while stirring vigorously.[9]

-

Observation: Record the temperature at which the last solid particles disappear, resulting in a clear, single-phase solution. The disappearance of turbidity can be monitored visually or instrumentally by measuring the intensity of a light beam passing through the sample.[4][8][9]

-

Data Collection: Repeat this process for various compositions to generate a solubility curve as a function of temperature.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the thermodynamic solubility of this compound.

Caption: Thermodynamic solubility determination workflow.

Conclusion

While direct quantitative solubility data for this compound in various organic solvents is sparse in the public domain, a strong predictive framework can be established based on the behavior of analogous arylboronic acids. It is anticipated to have low solubility in nonpolar solvents and high solubility in polar aprotic and protic solvents. For researchers and drug development professionals requiring precise data, this guide provides the foundational knowledge and detailed experimental procedures necessary to determine the solubility of this compound. Such data is invaluable for optimizing its use in organic synthesis and for the development of new chemical entities.

References

- 1. This compound | CAS#:918655-03-5 | Chemsrc [chemsrc.com]

- 2. This compound [m.chemicalbook.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 918655-03-5 | TCI AMERICA [tcichemicals.com]

- 7. d-nb.info [d-nb.info]

- 8. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 4-(2-Naphthyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(2-Naphthyl)phenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. The following sections detail its properties, hazards, safe handling procedures, and relevant biological context, ensuring its effective and safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a solid organic compound with the following key properties:

| Property | Value | Reference |

| CAS Number | 918655-03-5 | [1][2] |

| Molecular Formula | C₁₆H₁₃BO₂ | [3] |

| Molecular Weight | 248.08 g/mol | [1] |

| Appearance | White to off-white powder/crystals | [1] |

| Purity | Typically ≥95% | [1] |

Safety and Hazard Information

While a comprehensive, dedicated Safety Data Sheet (SDS) for this compound is not widely available, information from suppliers and data for structurally related phenylboronic acids provide a clear indication of its hazard profile.

GHS Hazard Classification:

Based on data for this compound and related compounds, it is classified as:

-

Skin Irritation (Category 2) [4]

-

Serious Eye Irritation (Category 2) [4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system

Hazard Statements (H-phrases):

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.[4]

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[4]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[4]

Safe Handling and Storage

Adherence to proper laboratory procedures is crucial when working with this compound to minimize risk.

Personal Protective Equipment (PPE):

| PPE | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated fume hood. If dust is generated, a NIOSH-approved respirator for particulates may be necessary. |

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated area.

-

Protect from moisture, as boronic acids can dehydrate to form boroxines.

Emergency Procedures

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition may produce carbon oxides and boron oxides.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE. Avoid breathing dust and contact with skin and eyes.

-

Environmental Precautions: Prevent entry into drains and waterways.

-

Containment and Cleaning: Carefully sweep up the solid material, avoiding dust generation. Place in a suitable, labeled container for disposal. Clean the spill area with a damp cloth.

Experimental Protocols: Suzuki-Miyaura Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. Below is a general, adaptable protocol.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction between an aryl halide and this compound.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Reaction vessel (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq).

-

Solvent Addition: Add the anhydrous solvent.

-

Reaction Execution: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Biological Activity and Signaling Pathways

While specific biological activities of this compound are not extensively documented, the broader class of phenylboronic acids (PBAs) exhibits significant and diverse biological effects, making them valuable scaffolds in drug discovery.

General Biological Activities of Phenylboronic Acids:

-

Enzyme Inhibition: PBAs are known to be effective inhibitors of various enzymes, particularly serine proteases. The boron atom can form a stable, reversible covalent bond with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis. This mechanism is central to the action of drugs like bortezomib, a proteasome inhibitor used in cancer therapy. PBAs have also been investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[5][6]

-

Cancer Cell Targeting: PBAs can selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells. This property is being explored for the development of targeted drug delivery systems and diagnostic agents.[5]

-

Biosensing: The ability of boronic acids to reversibly bind to diols forms the basis of sensors for carbohydrates, such as glucose.

Inhibition of Rho GTPase Signaling Pathway:

A notable example of a signaling pathway modulated by phenylboronic acids is the Rho family of GTPases, which are key regulators of the actin cytoskeleton and are often dysregulated in cancer metastasis.

Studies on prostate cancer cells have shown that phenylboronic acid can inhibit the activity of RhoA, Rac1, and Cdc42.[7] This inhibition leads to a disruption of the actin cytoskeleton, reduced cell migration, and decreased cancer cell invasion. The downstream effects include the inhibition of ROCK (Rho-associated coiled-coil containing protein kinase) and subsequent dephosphorylation of myosin light chain, which is crucial for cell contractility and motility.[7]

This technical guide provides a foundation for the safe and effective use of this compound in research and development. As with all chemicals, it is imperative to consult the most recent Safety Data Sheet from your supplier and to conduct a thorough risk assessment before commencing any experimental work.

References

- 1. This compound | CAS#:918655-03-5 | Chemsrc [chemsrc.com]

- 2. calpaclab.com [calpaclab.com]

- 3. PubChemLite - this compound (C16H13BO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 918655-03-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Ascendance of 4-(2-Naphthyl)phenylboronic Acid: A Linchpin in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Naphthyl)phenylboronic acid, a bifunctional aromatic compound, has emerged as a pivotal building block in the landscape of organic synthesis. Its unique structure, combining a phenylboronic acid moiety with a naphthalene ring, offers a versatile platform for the construction of complex molecular architectures. This guide delves into the discovery, history, and multifaceted applications of this compound, with a particular focus on its role in medicinal chemistry and materials science. The strategic importance of this compound lies in its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery and development.[1]

Discovery and History

While a singular, seminal "discovery" paper for this compound (CAS Number: 918655-03-5) is not readily apparent in the surveyed literature, its advent is intrinsically linked to the rise of boronic acids as indispensable tools in organic chemistry. The true value of boronic acids was unlocked with the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s and early 1980s.[2] This Nobel Prize-winning methodology provided a powerful and versatile means of forming carbon-carbon bonds. Consequently, a vast array of substituted arylboronic acids, including this compound, were synthesized to meet the growing demand for diverse molecular scaffolds in drug discovery and materials science. Commercial availability and citation in patents and chemical supplier databases from the early 21st century suggest its synthesis and application gained traction during this period.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 918655-03-5 |

| Molecular Formula | C₁₆H₁₃BO₂ |

| Molecular Weight | 248.09 g/mol |

| Appearance | White to off-white powder or crystals |

| Purity | Typically ≥95-98% |

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through multi-step procedures, most commonly involving a Suzuki-Miyaura coupling followed by a borylation step. Below are detailed experimental protocols for two common synthetic routes.

Table 1: Summary of Synthetic Routes and Quantitative Data

| Route | Key Reactants | Catalyst/Reagents | Solvent(s) | Yield | Purity |

| 1 | 2-Naphthylboronic acid, 1-bromo-4-iodobenzene | Pd(PPh₃)₄, Na₂CO₃ | Toluene, Ethanol, Water | - | - |

| 2 | 2-(4-Bromophenyl)naphthalene, n-Butyllithium, Triisopropyl borate | - | Tetrahydrofuran | 36% | - |

Experimental Protocol: Route 1 - Suzuki Coupling Approach

This protocol outlines a two-step synthesis commencing with a Suzuki-Miyaura coupling to form the biaryl precursor, followed by borylation.

Step 1: Synthesis of 2-(4-bromophenyl)naphthalene

-

To a solution of 2-naphthylboronic acid (1.0 eq) and 1-bromo-4-iodobenzene (1.05 eq) in a mixture of toluene, ethanol, and water (5:1:1 v/v/v), add sodium carbonate (2.5 eq).

-

De-gas the mixture with argon or nitrogen for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 eq).

-

Heat the reaction mixture to 90 °C and stir for 3-4 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and partition between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(4-bromophenyl)naphthalene.

Step 2: Synthesis of this compound

-

Dissolve 2-(4-bromophenyl)naphthalene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane) to yield this compound as a white solid.[2]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of high-value organic molecules. Its applications span across medicinal chemistry and materials science.

Medicinal Chemistry

The primary utility of this compound in drug discovery is as a key fragment for Suzuki-Miyaura coupling reactions to generate complex biaryl structures. These motifs are prevalent in many biologically active compounds.

-

P2Y14 Receptor Antagonists: This compound is a building block in the synthesis of potent and selective antagonists for the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory processes.[3][4][5][6] The synthesis involves coupling this compound with a suitable heterocyclic partner.

-

Pan-Raf Kinase Inhibitors: In the field of oncology, derivatives of this compound have been utilized in the development of pan-Raf kinase inhibitors.[7][8][9][10] These inhibitors are designed to target various isoforms of the Raf kinase, a key component of the MAPK/ERK signaling pathway, which is often dysregulated in cancers such as melanoma.

Materials Science

The extended aromatic system of the naphthylphenyl group makes this boronic acid a valuable precursor for the synthesis of organic electronic materials.

-

Organic Light-Emitting Diodes (OLEDs): this compound is used to synthesize host and emissive layer materials for OLEDs.[1][11][12][13][14] The resulting molecules often possess desirable photophysical properties, such as high quantum yields and thermal stability, which are critical for the performance and longevity of OLED devices.

Visualizing the Role of this compound

General Workflow of Suzuki-Miyaura Coupling

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling, a reaction where this compound is a key reactant.

Synthetic Application in Drug Discovery

This diagram illustrates the logical workflow of utilizing this compound in the synthesis of a hypothetical P2Y14 receptor antagonist.

Conclusion

This compound stands as a testament to the enabling power of synthetic building blocks in modern chemical research. While its specific historical discovery remains modestly documented, its impact is undeniably significant. Its utility in forging carbon-carbon bonds through the robust and reliable Suzuki-Miyaura coupling has cemented its role as a go-to reagent for chemists in both academia and industry. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis and application of this versatile compound is crucial for the continued innovation of novel therapeutics and advanced materials. The ongoing exploration of its potential in new synthetic methodologies promises to further expand its importance in the years to come.

References

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. The identification of 4,7-disubstituted naphthoic acid derivatives as UDP-competitive antagonists of P2Y14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Discovery of a selective kinase inhibitor (TAK-632) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. Online shopping for OLED New Materials at the right price & Fast Shipping [cuikangsynthesis.com]

Potential Research Areas for 4-(2-Naphthyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the promising, yet underexplored, potential of 4-(2-Naphthyl)phenylboronic acid as a versatile building block in several advanced research and development sectors. Its unique molecular architecture, combining the rigid, planar naphthyl group with the reactive phenylboronic acid moiety, opens avenues for innovation in organic electronics, medicinal chemistry, and chemical sensing. This document provides a comprehensive overview of these potential applications, supported by exemplary data, detailed experimental protocols, and conceptual diagrams to guide future research endeavors.

Core Properties of this compound

| Property | Value | Reference |

| CAS Number | 918655-03-5 | [General knowledge] |

| Molecular Formula | C₁₆H₁₃BO₂ | [General knowledge] |

| Molecular Weight | 248.08 g/mol | [General knowledge] |

| Appearance | White to off-white powder | [General knowledge] |

| Predicted pKa | 8.58 ± 0.16 | [General knowledge] |

| Storage | 2-8°C, under inert atmosphere | [General knowledge] |

Potential Research Area: Organic Light-Emitting Diodes (OLEDs)

The extended π-conjugation and structural rigidity imparted by the naphthyl group make this compound an excellent candidate for developing novel materials for OLEDs, particularly as a precursor for hole transport layers (HTLs) or emissive layer (EML) components.

Rationale

The integration of the 4-(2-naphthyl)phenyl moiety into larger conjugated systems via Suzuki coupling can lead to materials with high thermal stability, amorphous morphology, and desirable electronic properties for efficient charge injection, transport, and recombination in an OLED device.

Hypothetical Performance Data

The following table presents hypothetical, yet plausible, performance benchmarks for an OLED device incorporating a hole transport material derived from this compound. These values are for illustrative purposes to guide experimental design.

| Parameter | Representative Value |

| HOMO Level | -5.4 eV |

| LUMO Level | -2.1 eV |

| Triplet Energy (ET) | 2.7 eV |

| Glass Transition Temp. (Tg) | 135 °C |

| Maximum External Quantum Efficiency (EQE) | > 20% (for a green phosphorescent device) |

| Maximum Luminance | > 10,000 cd/m² |

Experimental Protocols

This protocol describes a general approach to synthesize a bipolar host material for a phosphorescent OLED (PHOLED) using this compound.

Materials:

-

This compound (1.0 equiv)

-

A suitable di-bromo carbazole derivative (e.g., 3,6-dibromo-9-phenylcarbazole) (0.45 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (4.0 equiv)

-

Toluene and water (4:1 v/v), degassed

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask, add the di-bromo carbazole derivative, this compound, and K₂CO₃.

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed toluene/water solvent mixture via cannula.

-

Add Pd(PPh₃)₄ to the reaction mixture.

-

Heat the mixture to 90°C and stir for 24 hours under an argon atmosphere.

-

Cool the reaction to room temperature and add dichloromethane to dissolve the product.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, followed by sublimation to achieve high purity for device fabrication.

Workflow:

Potential Research Area: Medicinal Chemistry

The phenylboronic acid moiety is a well-established pharmacophore known for its ability to form reversible covalent bonds with diols, a common structural motif in biological molecules like saccharides. The naphthyl group provides a large, hydrophobic scaffold that can be exploited for enhanced binding to protein targets.

Rationale for Anticancer Drug Development

Cancer cell surfaces are often characterized by an overexpression of sialic acid residues on glycoproteins. The phenylboronic acid group can selectively bind to the diol moieties of sialic acid, enabling targeted drug delivery or direct therapeutic action. The naphthylphenyl scaffold can be further functionalized to enhance binding affinity and introduce additional pharmacophoric features.

Exemplary Biological Activity Data

The following table provides representative data for the in vitro cytotoxicity of a hypothetical derivative of this compound against a cancer cell line and a normal cell line.

| Cell Line | Compound | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | This compound derivative | 15 |

| MCF-10A (Normal Breast Epithelial) | This compound derivative | > 100 |

Experimental Protocols

Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

-

Cancer cell line (e.g., MCF-7) and a non-cancerous control cell line (e.g., MCF-10A)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or its derivative) dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value by non-linear regression analysis.

This protocol describes a fluorescence-based competition assay to assess the binding affinity of the test compound to sialic acid.

Principle: A fluorescently-labeled sialoglycoprotein is bound to a lectin immobilized on a microplate. The test compound is then added, and its ability to displace the fluorescent glycoprotein is measured as a decrease in fluorescence.

Materials:

-

96-well black microplate

-

Immobilized lectin (e.g., Wheat Germ Agglutinin)

-

Fluorescently-labeled sialoglycoprotein (e.g., FITC-labeled Fetuin)

-

This compound

-

Assay buffer (e.g., PBS, pH 7.4)

-

Fluorescence microplate reader

Procedure:

-

Coat the wells of the microplate with the lectin and block non-specific binding sites.

-

Add the FITC-labeled sialoglycoprotein to the wells and incubate to allow binding. Wash to remove unbound glycoprotein.

-

Add serial dilutions of this compound to the wells.

-

Incubate to allow for competitive binding.

-

Measure the fluorescence intensity in each well.

-

A decrease in fluorescence indicates displacement of the labeled glycoprotein by the test compound.

-

Calculate the binding affinity (e.g., Kᵢ) from the dose-response curve.

Potential Research Area: Fluorescent Sensors

The naphthyl moiety is inherently fluorescent. The proximity of the boronic acid group, a Lewis acid, can modulate the fluorescence properties of the naphthalene core upon binding to diols, such as those found in saccharides.

Rationale

This system can be designed as a "turn-off" or "turn-on" fluorescent sensor for saccharides. For instance, in a "turn-off" sensor, the binding of a saccharide to the boronic acid can induce a conformational change or an electronic perturbation that quenches the fluorescence of the naphthyl group.

Representative Fluorescence Quenching Data

The following table shows hypothetical fluorescence quenching data for this compound in the presence of different saccharides, illustrating potential selectivity.

| Saccharide | Quenching Efficiency (%) |

| Fructose | 85 |

| Glucose | 40 |

| Galactose | 55 |

Experimental Protocol: Fluorescence Titration

Objective: To determine the binding constant of the fluorescent sensor with a saccharide.

Materials:

-

This compound

-

Saccharides (e.g., fructose, glucose)

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

-

Fluorometer and quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to a working concentration (e.g., 10 µM) in the buffer.

-

Record the initial fluorescence spectrum of the sensor solution.

-

Prepare a concentrated stock solution of the saccharide in the same buffer.

-

Add small aliquots of the saccharide stock solution to the sensor solution in the cuvette.

-

Record the fluorescence spectrum after each addition, allowing the system to equilibrate.

-

Correct the fluorescence intensity for dilution.

-

Plot the change in fluorescence intensity as a function of the saccharide concentration.

-

Fit the data to a suitable binding model (e.g., 1:1 binding isotherm) to calculate the association constant (Kₐ).

Conclusion

This compound is a molecule with significant untapped potential. Its utility as a building block in Suzuki coupling reactions allows for the rational design of advanced materials for OLEDs. In medicinal chemistry, its inherent ability to interact with biological diols, combined with the large hydrophobic surface of the naphthyl group, makes it an attractive scaffold for the development of targeted therapies, particularly in oncology. Furthermore, its intrinsic fluorescence and the analyte-responsive nature of the boronic acid group position it as a promising candidate for the development of novel fluorescent sensors. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for researchers to explore and unlock the full potential of this versatile compound.

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(2-Naphthyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 4-(2-naphthyl)phenylboronic acid, a valuable building block in organic synthesis and drug discovery. The primary method detailed is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. An alternative two-step method is also presented. These protocols are intended to provide researchers with a reliable methodology for the preparation of this compound.

Introduction

This compound is an important intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients and materials for organic electronics. Its structure, featuring a biphenyl core with a naphthyl substituent, makes it a versatile reagent for introducing this specific moiety into target molecules via further cross-coupling reactions. The protocols outlined below describe robust methods for its synthesis starting from 2-naphthylboronic acid.

Synthesis Protocols

Two primary synthetic routes are detailed below. The first is a direct one-pot Suzuki-Miyaura cross-coupling. The second is a two-step procedure involving the synthesis of an intermediate followed by borylation.

Protocol 1: One-Pot Suzuki-Miyaura Cross-Coupling

This protocol outlines a direct synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction between 2-naphthylboronic acid and 1-bromo-4-iodobenzene.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine 2-naphthylboronic acid (554 mmol), 1-bromo-4-iodobenzene (581.7 mmol), tetrakis(triphenylphosphine)palladium(0) (11.08 mmol), and sodium carbonate (1.385 mol).[1]

-

Solvent Addition: To the reaction mixture, add a solvent mixture of toluene (3.5 L), ethanol (0.7 L), and distilled water (0.7 L).[1]

-

Reaction Conditions: Stir the reaction mixture at 90°C for 3 hours.[1]

-

Work-up and Purification: After the reaction is complete, the organic layer is concentrated. The resulting solid is then recrystallized, filtered, and dried to yield this compound.[1]

Protocol 2: Two-Step Synthesis via a Brominated Intermediate

This protocol involves an initial Suzuki coupling to form 2-(4-bromophenyl)naphthalene, which is then converted to the desired boronic acid.

Step 1: Synthesis of 2-(4-Bromophenyl)naphthalene

-

Reaction Setup: In a 500 ml flask under an argon atmosphere, dissolve 2-naphthylboronic acid (10.5 g) and 1,4-dibromobenzene (17.5 g) in dimethoxyethane (250 ml).[1]

-

Reagent Addition: Heat the mixture to 80°C. Add distilled water (250 ml), sodium carbonate (30 g), and tetrakis(triphenylphosphine)palladium(0) (2 g).[1]

-

Reaction and Purification: After 3 hours, extract the reaction solution with toluene. Purify the product using silica gel chromatography to obtain 2-(4-bromophenyl)naphthalene.[1]

Step 2: Synthesis of this compound

-

Reaction Setup: In a 1 L flask under an argon atmosphere, add the 2-(4-bromophenyl)naphthalene (10 g) from Step 1 and dehydrated tetrahydrofuran (500 ml).[1]

-

Lithiation: Cool the mixture to -60°C and add a 1.6 M n-butyllithium solution in hexane (22 ml) dropwise over 30 minutes.[1]

-

Borylation: After stirring for 30 minutes, add triisopropyl borate (7 g). Allow the reaction to proceed overnight at varying temperatures.[1]

-

Work-up and Purification: Quench the reaction by adding water (100 ml) dropwise. Extract with toluene. The organic layer is then concentrated, and the product is recrystallized, filtered, and dried.[1]

Data Summary

The following table summarizes the quantitative data associated with the synthesis of 2-(4-bromophenyl)naphthalene as an intermediate and the final product, this compound.

| Compound | Synthesis Step | Reactants | Product Mass/Yield |

| 2-(4-Bromophenyl)naphthalene | Protocol 2, Step 1 | 2-Naphthylboronic acid (10.5 g), 1,4-Dibromobenzene (17.5 g) | 10 g (white crystals)[1] |

| This compound | Protocol 2, Step 2 | 2-(4-Bromophenyl)naphthalene (10 g) | - |

| This compound | Alternative Protocol | 2-(4-bromophenyl)naphthalene (5.0 g) | 36% Yield (white powder)[1] |

Note: The yield for the final product in Protocol 2, Step 2 was not explicitly stated in the source material, while an alternative protocol provided a yield of 36%.[1]

Conclusion

The protocols provided offer reliable methods for the synthesis of this compound. The choice of protocol may depend on the availability of starting materials and the desired scale of the reaction. For a more direct route, the one-pot Suzuki-Miyaura cross-coupling is advantageous. The two-step synthesis provides an alternative that may be suitable in other contexts. Researchers should adhere to standard laboratory safety practices when performing these procedures.

References

Application Notes and Protocols for Suzuki Coupling using 4-(2-Naphthyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful and versatile palladium-catalyzed reaction is widely employed in the synthesis of biaryls, polyaryls, and styrenes, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] 4-(2-Naphthyl)phenylboronic acid is a valuable building block in this context, allowing for the introduction of a bulky and electronically significant naphthyl-phenyl moiety into a target molecule. This application note provides a detailed protocol for the Suzuki coupling reaction using this compound, including representative reaction conditions, a discussion of key parameters, and a generalized experimental procedure.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| CAS Number | 918655-03-5 |

| Molecular Formula | C₁₆H₁₃BO₂ |

| Molecular Weight | 248.08 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥95% |

General Reaction Scheme

The Suzuki coupling reaction involves the coupling of an organoboron compound, in this case, this compound, with an organohalide (or triflate) in the presence of a palladium catalyst and a base.

Key Reaction Components and Considerations

The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent.

-

Palladium Catalyst: A variety of palladium catalysts can be employed for Suzuki couplings. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and versatile catalyst. Other effective catalysts include those derived from palladium(II) sources like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), often in combination with phosphine ligands. The choice of ligand can significantly impact the reaction's efficiency, with bulky and electron-rich phosphines often being preferred.

-

Base: A base is essential for the activation of the boronic acid and to facilitate the transmetalation step in the catalytic cycle. Common inorganic bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and yield, and may need to be optimized for specific substrates.

-

Solvent: The solvent system plays a crucial role in dissolving the reactants and facilitating the reaction. A mixture of an organic solvent and an aqueous solution is often used. Common organic solvents include toluene, 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). The addition of water is often necessary to dissolve the inorganic base.

Representative Reaction Conditions

Due to a lack of specific published examples for the Suzuki coupling of this compound with a variety of partners, the following table presents representative conditions and yields for the coupling of a similar compound, 2-naphthylboronic acid, with various aryl halides. These conditions can serve as a good starting point for optimization with this compound.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 88 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |

| 4 | 1-Chloro-3,5-dimethylbenzene | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | THF/H₂O | 80 | 24 | 75 |

Data is representative and compiled from general Suzuki-Miyaura coupling literature. Actual yields may vary.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an aryl bromide. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., Toluene and Water, in a 4:1 ratio)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine solution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, the palladium catalyst, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed organic solvent and water to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer with water and then with brine. Extract the aqueous layer with the organic solvent.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure biphenyl product.

Visualizations

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general experimental workflow.

References

The Synthetic Versatility of 4-(2-Naphthyl)phenylboronic Acid in Organic Chemistry

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 4-(2-Naphthyl)phenylboronic acid has emerged as a significant building block in organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This powerful reaction enables the efficient synthesis of biaryl and polyaryl compounds, which are key structural motifs in numerous functional materials and pharmacologically active molecules. The unique combination of a phenylboronic acid moiety and a naphthyl group imparts specific electronic and steric properties, making it a valuable reagent for researchers in materials science and drug discovery.

The primary application of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the facile formation of a new carbon-carbon bond between the phenyl ring of the boronic acid and an electrophilic partner, typically an aryl or vinyl halide (or triflate). The resulting products are highly substituted biaryl structures where the 2-naphthylphenyl group is introduced into a target molecule.

This methodology is of particular interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs). The incorporation of the bulky and electronically distinct 4-(2-naphthyl)phenyl moiety can significantly influence the photophysical properties of the resulting materials, leading to enhanced performance in electronic devices. In the pharmaceutical industry, the biphenyl scaffold is a common feature in many drug candidates, and this compound provides a means to synthesize complex analogues for structure-activity relationship (SAR) studies.

Key Applications at a Glance:

-

Synthesis of Substituted Biphenyls: The core application of this compound is the synthesis of biphenyl derivatives through Suzuki-Miyaura cross-coupling. This reaction is highly versatile and tolerates a wide range of functional groups, making it a preferred method for constructing complex organic molecules.

-

Development of Organic Electronic Materials: The unique photophysical properties imparted by the 4-(2-naphthyl)phenyl group make this boronic acid a valuable precursor in the synthesis of materials for organic light-emitting diodes (OLEDs) and other organic electronic devices.

-

Pharmaceutical Research and Drug Discovery: Biphenyl structures are prevalent in many biologically active compounds. This compound serves as a key building block for the synthesis of novel drug candidates and for the exploration of structure-activity relationships.

General Reaction Scheme: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that involves an aryl halide, a boronic acid, a base, and a palladium catalyst with a suitable ligand. The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the desired carbon-carbon bond.

Figure 1: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

This protocol provides a general procedure for the synthesis of a biphenyl derivative. The specific aryl halide, catalyst, base, and solvent system may need to be optimized for each specific substrate.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water/ethanol)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) and the palladium catalyst (0.01-0.05 mmol).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biphenyl derivative.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling reaction to synthesize biphenyl derivatives using an aryl boronic acid. While specific data for this compound is not extensively tabulated in readily available literature, the following represents typical outcomes for similar Suzuki-Miyaura couplings. Researchers should optimize these conditions for their specific substrates.

| Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |

| 4-Iodobenzonitrile | Pd(dppf)Cl₂ (2) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 90-98 |

| 3-Bromopyridine | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | Toluene | 110 | 6 | 80-90 |

| 4-Bromo-N,N-diphenylaniline | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 24 | 58-72 |

Reaction Mechanism Visualization

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-established mechanism in organometallic chemistry.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

Low yields in Suzuki-Miyaura coupling reactions can often be attributed to several factors, including catalyst deactivation, incomplete reaction, or side reactions such as homocoupling of the boronic acid. The following workflow can be used to troubleshoot and optimize the reaction conditions.

Figure 3: A logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings.

For further information on the procurement and application of this compound, researchers are encouraged to consult specialized chemical suppliers and the scientific literature for specific use cases and optimized protocols.

Illuminating Cellular Processes: Fluorescent Probes Derived from 4-(2-Naphthyl)phenylboronic Acid

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of specific analytes within complex environments such as living cells. Probes incorporating a boronic acid moiety have garnered significant attention due to their unique ability to reversibly bind with 1,2- and 1,3-diols, a feature prevalent in saccharides. Furthermore, the boronic acid group can undergo oxidative cleavage in the presence of reactive oxygen species (ROS), making it a versatile recognition element for various biologically significant molecules.

This document provides detailed application notes and experimental protocols for the preparation and utilization of fluorescent probes based on 4-(2-Naphthyl)phenylboronic acid. The bulky, aromatic naphthyl group can enhance the photophysical properties of the probe, potentially leading to longer emission wavelengths and improved quantum yields, which are advantageous for biological imaging by minimizing background fluorescence.[1] These probes are particularly promising for detecting and imaging key analytes such as saccharides and hydrogen peroxide (H₂O₂), which are implicated in numerous physiological and pathological processes, including metabolic disorders and oxidative stress-related diseases.[2][3]

Principle of Detection

The detection mechanism of fluorescent probes based on this compound relies on the modulation of the fluorophore's emission properties upon interaction with the target analyte. Two primary signaling mechanisms are commonly employed:

-

Saccharide Detection via Photoinduced Electron Transfer (PET): In many "turn-on" fluorescent sensors for saccharides, the boronic acid is positioned in proximity to a tertiary amine. In the absence of saccharides, the lone pair of electrons on the nitrogen atom quenches the fluorescence of the naphthyl-phenyl fluorophore through a PET process. Upon binding of a saccharide to the boronic acid, a cyclic boronate ester is formed. This increases the Lewis acidity of the boron atom, leading to a stronger interaction with the nitrogen's lone pair. This interaction suppresses the PET process, resulting in a significant increase in fluorescence intensity.[4][5]

-

Hydrogen Peroxide Detection via Oxidative Cleavage: Arylboronic acids react with hydrogen peroxide in a chemoselective oxidation reaction to yield the corresponding phenol and boric acid. This transformation alters the electronic properties of the fluorophore. For instance, if the boronic acid group acts as an electron-withdrawing group within an intramolecular charge transfer (ICT) system, its conversion to a more electron-donating hydroxyl group can lead to a significant change in the fluorescence emission, often resulting in a "turn-on" or ratiometric response.[1][6]

Quantitative Data of Representative Boronic Acid-Based Fluorescent Probes

The following table summarizes the photophysical and sensing properties of various fluorescent probes based on arylboronic acids, providing a reference for the expected performance of probes derived from this compound.

| Probe Name/Identifier | Target Analyte | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Detection Limit (LOD) | Fold Change in Fluorescence | Reference |

| Peroxyfluor-1 (PF1) | H₂O₂ | 450 | 515 | - | Micromolar range | >10-fold increase | [2] |

| Peroxyresorufin-1 (PR1) | H₂O₂ | 530 | 585 | - | Micromolar range | >10-fold increase | [2] |

| NDSTBPin | H₂O₂ | 350 | 488 (initial), 444 (final) | - | - | Decrease observed | [1][6] |

| DSTBPin | H₂O₂ | 350 | 488 | - | - | "Off-On" response | [6] |

| Naphthalene-based on-off sensor | Fructose | - | - | - | - | 41-fold increase | [7] |

| Coumarin-based boronic acid probe (7) | Mycolactone | 456 | 590 | 0.78 | - | - | [8] |

| BTTQ | Boronic acid compounds | 430 | 567 | 0.0101 (free), 0.191 (bound) | 10.27 µM | 19-fold increase | [9] |

Experimental Protocols

Protocol 1: General Synthesis of a this compound-Based Fluorescent Probe

This protocol describes a general synthetic route for coupling this compound with a fluorescent reporter. The example uses a Horner-Wadsworth-Emmons reaction followed by a Suzuki coupling, a common strategy for preparing stilbene-based fluorophores.[1][6]

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for a 4-(2-Naphthyl)phenyl-stilbene fluorescent probe.

Materials and Reagents:

-

This compound

-

4-Bromobenzaldehyde

-

Diethyl benzylphosphonate

-

Sodium hydride (NaH)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexanes

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of the Stilbene Intermediate

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in dry THF.

-

Cool the suspension to 0 °C and slowly add a solution of diethyl benzylphosphonate (1.1 equivalents) in dry THF.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Add a solution of 4-bromobenzaldehyde (1.0 equivalent) in dry THF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the bromo-substituted stilbene intermediate.

Step 2: Suzuki Coupling to Synthesize the Final Probe

-

In a Schlenk flask, combine the bromo-substituted stilbene intermediate (1.0 equivalent), this compound (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.15 equivalents), and potassium carbonate (3.0 equivalents).

-

Add a mixture of toluene and ethanol (e.g., 3:1 v/v).

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to reflux (e.g., 80-90 °C) and stir overnight under an inert atmosphere.

-

After cooling to room temperature, filter the mixture through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the final fluorescent probe by silica gel column chromatography.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Fluorescence Titration for Analyte Detection

This protocol outlines the general procedure for evaluating the fluorescence response of the synthesized probe to a specific analyte (e.g., H₂O₂ or a saccharide).[5]

Diagram of Experimental Workflow:

Caption: Workflow for in vitro fluorescence titration experiment.

Materials and Reagents:

-

Synthesized fluorescent probe

-

Analyte of interest (e.g., hydrogen peroxide, fructose, glucose)

-

High-purity solvent for stock solutions (e.g., DMSO or methanol)

-